2-(benzylsulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide
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Overview
Description
2-(benzylsulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide is an organic compound with a complex structure It features a benzylsulfanyl group attached to an acetamide backbone, with an additional substitution of an ethyl and methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide typically involves the following steps:
Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.
Acetamide Formation: The benzylsulfanyl intermediate is then reacted with 2-ethyl-6-methylphenyl isocyanate under controlled conditions to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The acetamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)-N-(2-methylphenyl)acetamide
- 2-(benzylsulfanyl)-N-(2-ethylphenyl)acetamide
- 2-(methylsulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide
Uniqueness
2-(benzylsulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide is unique due to the specific combination of its functional groups. The presence of both the benzylsulfanyl and the ethyl-methyl substituted phenyl ring provides distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(2-ethyl-6-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-3-16-11-7-8-14(2)18(16)19-17(20)13-21-12-15-9-5-4-6-10-15/h4-11H,3,12-13H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQBQEQMVKVRQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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